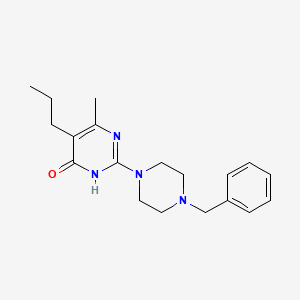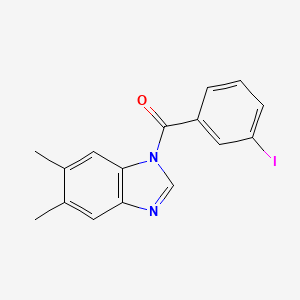![molecular formula C14H15NO3 B6004160 3-{1-[(2-phenylethyl)amino]ethylidene}-2,4(3H,5H)-furandione](/img/structure/B6004160.png)
3-{1-[(2-phenylethyl)amino]ethylidene}-2,4(3H,5H)-furandione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{1-[(2-phenylethyl)amino]ethylidene}-2,4(3H,5H)-furandione, commonly known as CPT, is a synthetic compound with various scientific research applications. CPT is a furan derivative and has been synthesized using various methods. The mechanism of action of CPT is not yet fully understood, but it has been found to have biochemical and physiological effects on various biological systems.
Aplicaciones Científicas De Investigación
CPT has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. CPT has been found to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, CPT has been studied for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease, by inhibiting the aggregation of amyloid beta peptides.
Mecanismo De Acción
The exact mechanism of action of CPT is not yet fully understood. However, it has been found to interact with various biological systems, including the endocannabinoid system and the serotonergic system. CPT has been found to act as an agonist at the CB2 receptor, which is involved in the regulation of inflammation and pain. It has also been found to act as an antagonist at the 5-HT2A receptor, which is involved in the regulation of mood and cognition.
Biochemical and Physiological Effects:
CPT has been found to have various biochemical and physiological effects on biological systems. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, in macrophages and microglia. Additionally, CPT has been found to induce apoptosis in cancer cells by activating the caspase cascade. CPT has also been found to inhibit the aggregation of amyloid beta peptides, which are involved in the pathogenesis of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPT has various advantages and limitations for lab experiments. One advantage is that it can be synthesized with high yields using various methods. Additionally, CPT has been found to have low toxicity in vitro and in vivo. However, one limitation is that the mechanism of action of CPT is not yet fully understood, which makes it difficult to interpret its effects on biological systems. Additionally, CPT has poor solubility in water, which can make it difficult to administer in experiments.
Direcciones Futuras
There are various future directions for research on CPT. One direction is to further investigate the mechanism of action of CPT, which will provide insight into its effects on biological systems. Another direction is to investigate the potential therapeutic applications of CPT in various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, future research can focus on improving the solubility of CPT in water, which will make it easier to administer in experiments.
Métodos De Síntesis
CPT has been synthesized using various methods, including the reaction of 2,5-furandione with phenethylamine, followed by condensation with ethyl acetoacetate. Another method involves the reaction of 2,5-furandione with phenethylamine, followed by the reaction with ethyl cyanoacetate. Both methods have been successful in synthesizing CPT with high yields.
Propiedades
IUPAC Name |
3-hydroxy-4-[C-methyl-N-(2-phenylethyl)carbonimidoyl]-2H-furan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-10(13-12(16)9-18-14(13)17)15-8-7-11-5-3-2-4-6-11/h2-6,16H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVKADGJXWKQIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCC1=CC=CC=C1)C2=C(COC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-4-[C-methyl-N-(2-phenylethyl)carbonimidoyl]-2H-furan-5-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-phenoxyphenyl)-2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6004082.png)
![1-(3,4-dimethoxyphenyl)-2-(7,8-dimethyl-3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)ethanone hydrobromide](/img/structure/B6004096.png)
![6-[(4-acetyl-1-piperazinyl)carbonyl]-1-benzyl-1H-indole](/img/structure/B6004099.png)
![ethyl 3-benzyl-1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-3-piperidinecarboxylate](/img/structure/B6004114.png)

![5-methoxy-N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-2-furamide](/img/structure/B6004118.png)
![N-(4-bromophenyl)-2-[(3-cyano-4-isobutyl-5,6,7,8-tetrahydro-2-quinolinyl)thio]acetamide](/img/structure/B6004125.png)
![1-(3-chlorobenzyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6004127.png)
![8-(4-chlorophenyl)-9-(2-fluorophenyl)-4,9-dihydrotetrazolo[1',5':1,2]pyrimido[4,5-d]pyridazin-5-ol](/img/structure/B6004131.png)
![3-({[(1-acetyl-4-piperidinyl)methyl]amino}methyl)-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6004142.png)
![N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide](/img/structure/B6004152.png)
![N-[1-(2-phenylethyl)-3-piperidinyl]-2-furamide](/img/structure/B6004158.png)

![5-amino-3-[(2-phenoxyethyl)thio][1,2,4]triazolo[4,3-a]pyrimidin-7-ol](/img/structure/B6004161.png)